CCG-63808 was synthesized as part of a research initiative at the University of Michigan Center for Chemical Genomics and the Novartis Institute for Biomedical Research. It is structurally related to other compounds such as CCG-63802, which also targets RGS proteins. The specific structure of CCG-63808 includes a benzothiazole moiety and a pyrido[1,2-a]pyrimidine core, making it a member of the broader class of small-molecule inhibitors targeting G protein signaling pathways .
The synthesis of CCG-63808 involves several key steps:
The molecular structure of CCG-63808 can be described as follows:
The three-dimensional conformation and electronic properties of CCG-63808 facilitate its function as an allosteric modulator, impacting the binding dynamics between RGS proteins and their G protein partners .
CCG-63808 participates in several key chemical reactions relevant to its function:
The mechanism by which CCG-63808 exerts its effects involves:
CCG-63808 possesses several notable physical and chemical properties:
These properties are crucial for its application in biochemical assays and potential therapeutic formulations .
CCG-63808 has significant implications in scientific research and potential therapeutic applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3